5-ethyl-2-(4-methylphenyl)-5-phenyl-1,2,4-triazolidine-3-thione
Description
5-ethyl-2-(4-methylphenyl)-5-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. This compound is characterized by its unique structure, which includes a triazolidine ring substituted with ethyl, methylphenyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
5-ethyl-2-(4-methylphenyl)-5-phenyl-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-3-17(14-7-5-4-6-8-14)18-16(21)20(19-17)15-11-9-13(2)10-12-15/h4-12,19H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVWTEWVLPWRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-(4-methylphenyl)-5-phenyl-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the triazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-(4-methylphenyl)-5-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the triazolidine ring.
Scientific Research Applications
5-ethyl-2-(4-methylphenyl)-5-phenyl-1,2,4-triazolidine-3-thione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-2-(4-methylphenyl)-5-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-2-phenyl-1,2,4-triazolidine-3-thione: Lacks the 4-methylphenyl group, which may affect its chemical and biological properties.
2-(4-methylphenyl)-5-phenyl-1,2,4-triazolidine-3-thione: Lacks the ethyl group, which may influence its reactivity and applications.
5-phenyl-1,2,4-triazolidine-3-thione: Lacks both the ethyl and 4-methylphenyl groups, resulting in different properties and uses.
Uniqueness
The presence of the ethyl, methylphenyl, and phenyl groups in 5-ethyl-2-(4-methylphenyl)-5-phenyl-1,2,4-triazolidine-3-thione imparts unique chemical and biological properties, making it distinct from similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
